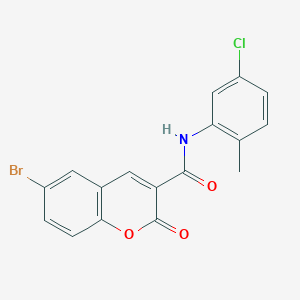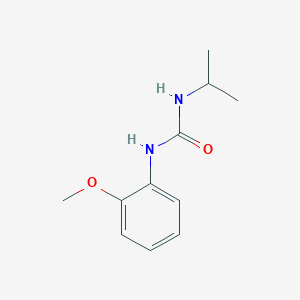
4-(3,5-dimethylpyrazol-1-yl)-N-pyridin-4-ylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3,5-dimethylpyrazol-1-yl)-N-pyridin-4-ylbenzamide, also known as DMPB, is a chemical compound that has been extensively researched for its potential applications in various fields. It is a small molecule that has a unique structure and properties that make it an attractive target for scientific investigation.
科学的研究の応用
4-(3,5-dimethylpyrazol-1-yl)-N-pyridin-4-ylbenzamide has been investigated for its potential applications in various fields such as cancer research, neuroscience, and infectious diseases. In cancer research, this compound has been shown to inhibit the growth of cancer cells by targeting specific proteins involved in cell proliferation and survival. In neuroscience, this compound has been investigated for its potential as a treatment for neurodegenerative disorders such as Alzheimer's disease. In infectious diseases, this compound has been shown to have antibacterial and antiviral properties, making it a potential candidate for the development of new antibiotics and antiviral drugs.
作用機序
The mechanism of action of 4-(3,5-dimethylpyrazol-1-yl)-N-pyridin-4-ylbenzamide involves its ability to selectively bind to specific proteins or enzymes in cells, leading to the inhibition of their activity. For example, in cancer cells, this compound has been shown to bind to proteins such as STAT3 and JAK2, which are involved in cell proliferation and survival. By inhibiting these proteins, this compound can effectively halt the growth of cancer cells. In neurodegenerative disorders, this compound has been shown to inhibit the activity of enzymes such as acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. By inhibiting this enzyme, this compound can increase the levels of acetylcholine in the brain, leading to improved cognitive function.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects on cells and organisms. For example, in cancer cells, this compound has been shown to induce apoptosis or programmed cell death, leading to the elimination of cancer cells. In neurodegenerative disorders, this compound has been shown to improve cognitive function and memory by increasing the levels of acetylcholine in the brain. In infectious diseases, this compound has been shown to have antibacterial and antiviral properties, leading to the inhibition of bacterial and viral growth.
実験室実験の利点と制限
4-(3,5-dimethylpyrazol-1-yl)-N-pyridin-4-ylbenzamide has several advantages for lab experiments, including its high purity and stability, as well as its well-defined mechanism of action. However, this compound also has some limitations, such as its limited solubility in water and its potential toxicity at high concentrations. These limitations need to be taken into account when designing experiments using this compound.
将来の方向性
There are several future directions for research on 4-(3,5-dimethylpyrazol-1-yl)-N-pyridin-4-ylbenzamide. One area of research is the development of new derivatives of this compound with improved properties such as increased solubility and reduced toxicity. Another area of research is the investigation of the potential of this compound as a treatment for other diseases such as autoimmune disorders and cardiovascular diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential interactions with other drugs and compounds.
合成法
The synthesis of 4-(3,5-dimethylpyrazol-1-yl)-N-pyridin-4-ylbenzamide involves a series of chemical reactions that start with the reaction of 4-bromobenzonitrile with 2,3-dimethyl-1H-pyrazole in the presence of a base such as potassium carbonate. The resulting product is then reacted with pyridine-4-carboxylic acid to yield this compound. This synthesis method has been optimized and improved over the years, resulting in high yields and purity of the final product.
特性
IUPAC Name |
4-(3,5-dimethylpyrazol-1-yl)-N-pyridin-4-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O/c1-12-11-13(2)21(20-12)16-5-3-14(4-6-16)17(22)19-15-7-9-18-10-8-15/h3-11H,1-2H3,(H,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHHZGHKNXMRMET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC=C(C=C2)C(=O)NC3=CC=NC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[3-(1H-benzimidazol-2-yl)phenyl]-4-ethoxybenzamide](/img/structure/B7458717.png)
![2-[3-(4-tert-butylphenyl)propanoylamino]-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B7458721.png)



![[4-[(3-Chlorophenyl)methyl]piperazin-1-yl]-cyclopropylmethanone](/img/structure/B7458760.png)
![1-[4-[(3-Methoxyphenyl)methyl]piperazin-1-yl]ethanone](/img/structure/B7458773.png)
![4-[({2-[(Phenylcarbonyl)amino]phenyl}carbonyl)amino]benzoic acid](/img/structure/B7458774.png)


![3-[(3-Chloro-4-methylphenyl)carbamoyl]pyrazine-2-carboxylic acid](/img/structure/B7458788.png)


![Methyl 5-bromo-2-[(2-chloroacetyl)amino]benzoate](/img/structure/B7458827.png)